4-bromo-N-(tert-butyl)-2-nitroaniline

Catalog No.
S889603
CAS No.
1135351-95-9
M.F
C10H13BrN2O2
M. Wt
273.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(tert-butyl)-2-nitroaniline

CAS Number

1135351-95-9

Product Name

4-bromo-N-(tert-butyl)-2-nitroaniline

IUPAC Name

4-bromo-N-tert-butyl-2-nitroaniline

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3

InChI Key

SUIOMWQYRMBEHM-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]

4-bromo-N-(tert-butyl)-2-nitroaniline is an organic compound with the molecular formula C₁₀H₁₃BrN₂O₂. It features a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring at the 4, 2, and 1 positions, respectively. This compound is characterized by its unique structure, which combines the reactivity of the bromine atom with the steric hindrance provided by the tert-butyl group, making it a valuable intermediate in organic synthesis and various applications in materials science and biochemistry .

There is no current information available on the specific mechanism of action of 4-bromo-N-(tert-butyl)-2-nitroaniline.

  • Potential hazards: Nitroanilines can be toxic upon inhalation, ingestion, or skin contact. They may also be flammable and can decompose exothermically [].
  • Safety precautions: Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.
Typical of aromatic compounds. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles under suitable conditions.
  • Lithium-Bromide Exchange Reactions: This compound can react with n-butyllithium or tert-butyllithium, particularly at low temperatures (0°C), facilitating further synthetic transformations.
  • Nitration: The nitro group can be introduced or modified through electrophilic aromatic substitution reactions, depending on reaction conditions.

The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline generally involves a multi-step process:

  • Bromination: The starting material, 4-tert-butylaniline, is brominated using bromine or brominating agents to introduce the bromine atom at the para position.
  • Nitration: The resulting compound undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the amine .
  • Purification: The product is purified through recrystallization or chromatography to obtain high-purity 4-bromo-N-(tert-butyl)-2-nitroaniline.

4-bromo-N-(tert-butyl)-2-nitroaniline finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Materials Science: Derivatives of this compound are utilized in organic light-emitting diodes (OLEDs), where they contribute to efficient light emission and stability.
  • Biochemistry: It is used in proteomics research as a reagent for labeling and modifying proteins.

Several compounds share structural similarities with 4-bromo-N-(tert-butyl)-2-nitroaniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-nitroaniline875-51-40.94
5-Bromo-3-nitrobenzene-1,2-diamine84752-20-50.88
N-(tert-Butyl)-2-nitroaniline28458-45-90.90
4-Bromo-N-methyl-2-nitroaniline2580420.91
5-Bromo-3-nitrophenolNot Available0.87

The uniqueness of 4-bromo-N-(tert-butyl)-2-nitroaniline lies in its specific combination of functional groups and the steric effects imparted by the tert-butyl group, which can significantly influence its reactivity and applications compared to other similar compounds .

XLogP3

4.1

Wikipedia

4-Bromo-N-tert-butyl-2-nitroaniline

Dates

Modify: 2023-08-16

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